molecular formula C22H21NO4S B14919230 Ethyl 4-(4-methoxyphenyl)-2-{[(3-methylphenyl)carbonyl]amino}thiophene-3-carboxylate

Ethyl 4-(4-methoxyphenyl)-2-{[(3-methylphenyl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B14919230
M. Wt: 395.5 g/mol
InChI Key: CKFMFMMGWJAKPO-UHFFFAOYSA-N
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Description

ETHYL 4-(4-METHOXYPHENYL)-2-[(3-METHYLBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE is a complex organic compound that features a thiophene ring, a methoxyphenyl group, and a methylbenzoyl amide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-METHOXYPHENYL)-2-[(3-METHYLBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the Methylbenzoyl Amide Moiety: This can be done through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-METHOXYPHENYL)-2-[(3-METHYLBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 4-(4-METHOXYPHENYL)-2-[(3-METHYLBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of organic electronic materials, such as organic semiconductors.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-METHOXYPHENYL)-2-[(3-METHYLBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 3-(4-METHOXYBENZOYL)PROPIONATE: This compound shares the methoxyphenyl group but lacks the thiophene ring and the methylbenzoyl amide moiety.

    ETHYL 4-(4-METHOXYPHENYL)-4-OXOBUTANOATE: Similar in having the methoxyphenyl group but differs in the rest of the structure.

Uniqueness

ETHYL 4-(4-METHOXYPHENYL)-2-[(3-METHYLBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE is unique due to its combination of a thiophene ring, a methoxyphenyl group, and a methylbenzoyl amide moiety. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications, making it distinct from other similar compounds.

Properties

Molecular Formula

C22H21NO4S

Molecular Weight

395.5 g/mol

IUPAC Name

ethyl 4-(4-methoxyphenyl)-2-[(3-methylbenzoyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C22H21NO4S/c1-4-27-22(25)19-18(15-8-10-17(26-3)11-9-15)13-28-21(19)23-20(24)16-7-5-6-14(2)12-16/h5-13H,4H2,1-3H3,(H,23,24)

InChI Key

CKFMFMMGWJAKPO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)C3=CC=CC(=C3)C

Origin of Product

United States

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